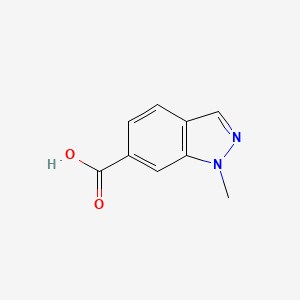
1-Methyl-1H-indazole-6-carboxylic acid
Overview
Description
1-Methyl-1H-indazole-6-carboxylic acid is a heterocyclic aromatic organic compound with the molecular formula C9H8N2O2. It belongs to the indazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
1-Methyl-1H-indazole-6-carboxylic acid, like many indazole derivatives, has been found to interact with multiple receptors Indazole derivatives have been reported to show a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indazole derivatives are known to bind with high affinity to their targets, leading to various biochemical changes . For instance, some indazole derivatives have been reported to inhibit cell growth, suggesting a potential interaction with cellular growth pathways .
Biochemical Pathways
Given the wide range of biological activities associated with indazole derivatives, it can be inferred that multiple biochemical pathways might be affected .
Pharmacokinetics
The solubility of a compound in water can influence its bioavailability . This compound is reported to be soluble in water , which could potentially enhance its bioavailability.
Result of Action
Some indazole derivatives have been reported to inhibit cell growth, suggesting that they may interact with cellular growth pathways .
Action Environment
Factors such as ph and temperature can influence the solubility and stability of a compound
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-indazole-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit enzyme inhibition properties, particularly against tyrosine kinase, which is involved in cell signaling pathways . Additionally, this compound can bind to specific proteins, altering their function and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly tyrosine kinase . This inhibition disrupts cell signaling pathways, leading to changes in cellular function. Additionally, this compound can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. These binding interactions can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are essential factors to consider. Over time, this compound may undergo chemical changes that affect its activity and efficacy. Studies have shown that this compound remains stable under certain conditions, but prolonged exposure to light, heat, or reactive chemicals can lead to degradation . These changes can impact the compound’s long-term effects on cellular function, making it crucial to monitor its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-dependent effects of this compound is vital for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites . For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of biomolecules, leading to changes in metabolic pathways and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
The synthesis of 1-Methyl-1H-indazole-6-carboxylic acid typically involves the following steps:
Annulation Reaction: Using 2-fluoro-4-bromobenzaldehyde and methylhydrazine as raw materials to obtain 6-bromo-1-methylindazole.
Methyl Formate Reaction: Performing a methyl formate reaction on the intermediate.
Hydrolysis Reaction: Finally, a hydrolysis reaction is carried out to obtain this compound.
This method ensures high purity and avoids the formation of positional isomers, making it suitable for industrial-scale production.
Chemical Reactions Analysis
1-Methyl-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Electrophilic substitution reactions are common due to the presence of the indazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1H-indazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound exhibits biological activities, making it useful in the study of biochemical pathways and mechanisms.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Methyl-1H-indazole-6-carboxylic acid can be compared with other similar compounds such as:
- 1H-indazole-3-carboxylic acid
- 1H-indazole-5-carboxylic acid
- 1-Methyl-1H-indazole-6-carboxylic methyl ester
These compounds share the indazole core structure but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
1-methylindazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8-4-6(9(12)13)2-3-7(8)5-10-11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMTXRJELGPOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617714 | |
| Record name | 1-Methyl-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031417-77-2 | |
| Record name | 1-Methyl-1H-indazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031417-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-1H-INDAZOLE-6-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The abstract highlights various derivatives of 1H-indazole-6-carboxylic acid as p38 inhibitors. Can modifications at the 1-position, such as replacing the hydrogen with a methyl group (leading to 1-Methyl-1H-indazole-6-carboxylic acid), impact the compound's activity?
A1: While the abstract doesn't provide specific data on this compound, it does emphasize the structure-activity relationship (SAR) by presenting a range of modifications at various positions of the 1H-indazole-6-carboxylic acid scaffold []. These modifications include substitutions on the benzene ring, variations in the carboxyl group, and alterations at the 1-position, such as introducing isobutyl, 2,2,2-trifluoroethyl, and methyl groups. The presence of these diverse modifications suggests that the 1-position, including the potential presence of a methyl group, likely plays a role in influencing the interaction with p38 and, consequently, the inhibitory activity. Further investigation would be needed to ascertain the specific impact of a methyl group at the 1-position on p38 inhibition.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


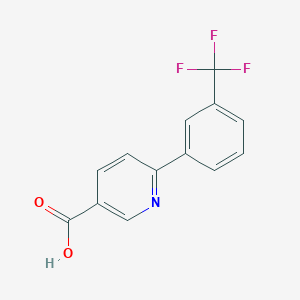
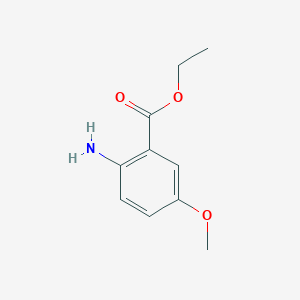


![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)
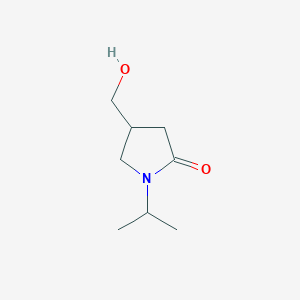


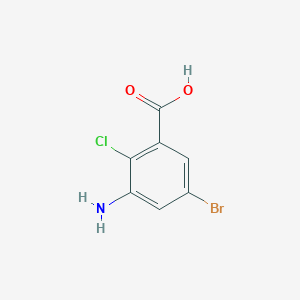
![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)
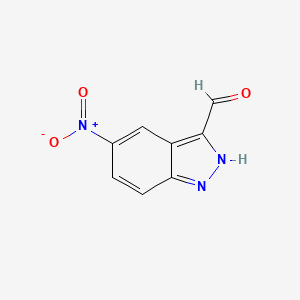

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)
![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)
